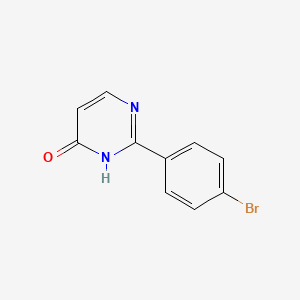
2-(4-Bromophenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromophenyl)pyrimidin-4(3H)-one” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)pyrimidin-4(3H)-one” is represented by the formula C10H8BrN3 .Chemical Reactions Analysis
This compound is part of a class of molecules that have been synthesized as novel CDK2 targeting compounds . The chemical reactions involved in its synthesis are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Bromophenyl)pyrimidin-4(3H)-one” is 250.09 . Other physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Synthesis and Chemistry
- Synthesis of Quinazolin-4(3H)-ones : This compound is used in the synthesis of quinazolin-4(3H)-ones, a process involving amidine arylation, useful in pharmaceutical applications (Li et al., 2013).
- Intermediate in Pyrimidine Synthesis : It serves as an important intermediate in synthesizing various pyrimidine compounds, which have broad applications in chemistry and pharmaceuticals (Hou et al., 2016).
- Regiospecific Bromination : The compound is utilized in methods for regiospecific bromination of pyrimidin-4-ones, contributing to the versatility of pyrimidine derivatives in chemical syntheses (Zanatta et al., 2008).
Pharmacological Potential
- Antimicrobial Agents : Derivatives of this compound have shown potential as antimicrobial agents, displaying activity against various microorganisms (Farghaly & Hassaneen, 2013).
- Role in Cancer Research : It has been used in the synthesis of compounds with potential application in cancer research, such as inhibitors of phosphodiesterase 3, which may impact the growth of cancer cell lines (Abadi et al., 2013).
Material Science and Chemistry
- Hydrogen Bonding Studies : The compound has been studied for its hydrogen bonding properties, which is crucial in understanding its interactions in various chemical and biological systems (Traoré et al., 2017).
- Anti-HIV-1 Activity : Some derivatives of this compound exhibit anti-HIV-1 activity, providing insights into new therapeutic avenues for HIV treatment (Novikov et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXPMLSACQYOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523080 |
Source


|
| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
CAS RN |
88627-12-7 |
Source


|
| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

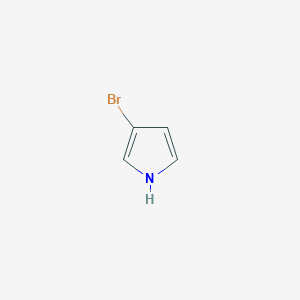



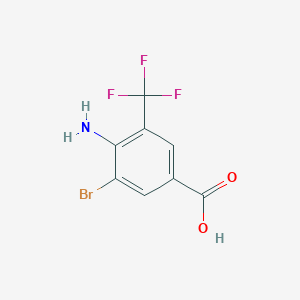
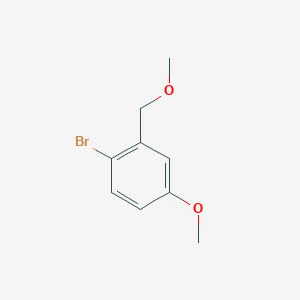

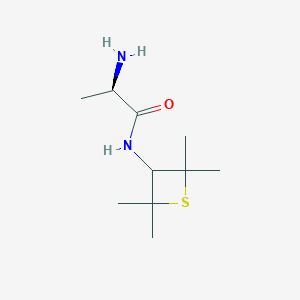
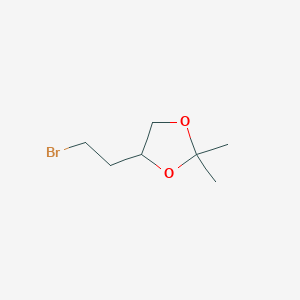
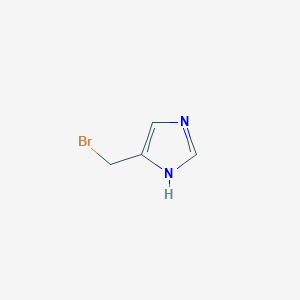
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)


